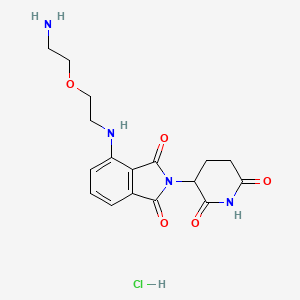![molecular formula C20H26N6O B2468483 7-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 2309259-68-3](/img/structure/B2468483.png)
7-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is an organic compound with applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 7-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step processes starting from simple organic molecules. Common synthetic methods include coupling reactions that link pyrimidine and piperidine structures through intermediates, followed by final cyclization steps. Reaction conditions might involve controlled temperature and pressure environments using catalysts such as palladium or copper to facilitate bond formations.
Industrial Production Methods: : On an industrial scale, large batch reactors are utilized. Optimization of reaction conditions to improve yield and purity is crucial, including temperature modulation, solvent selection, and purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: : Reduction reactions often target the pyrimidine ring, reducing double bonds.
Substitution: : Common in organic chemistry, substitution reactions involve replacing one substituent with another in the presence of specific reagents.
Common Reagents and Conditions
Oxidation: : Using agents like hydrogen peroxide or potassium permanganate.
Reduction: : Employing reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Conditions often require specific catalysts or bases to facilitate the reaction.
Major Products: : The products vary depending on the reactions, with common outcomes including oxidized or reduced derivatives, substituted analogs with various functional groups introduced, and complex multi-ring structures.
Wissenschaftliche Forschungsanwendungen
Chemistry: : This compound is studied for its unique structural properties and potential as a building block for synthesizing other complex molecules.
Biology: : In biological research, it may be explored for its potential interactions with various biomolecules, including DNA, RNA, and proteins.
Medicine: : The compound’s structure suggests potential pharmaceutical applications, particularly in targeting specific molecular pathways relevant to disease processes.
Industry: : Its potential in industrial applications includes use as a precursor for advanced materials or as a functional additive in specialized chemical products.
Wirkmechanismus
The compound exerts its effects through interactions at the molecular level, binding to specific targets such as enzymes, receptors, or nucleic acids. The interaction typically involves hydrogen bonding, hydrophobic interactions, or Van der Waals forces, leading to alterations in biological pathways. Detailed mechanistic studies can reveal pathways like inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds within the same class, such as derivatives of pyrazolo[1,5-a]pyrimidine or piperidinyl-pyrimidine hybrids, 7-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine stands out due to its specific substituent arrangement and resultant properties. This uniqueness can be in terms of binding affinity, solubility, or reactivity.
Similar Compounds
7-(4-(Methoxymethyl)piperidin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
5,6-Dimethylpyrimidin-4-yl derivatives with various piperidine substitutions
Conclusion
This compound is a compound with versatile applications in scientific research. Its complex structure and diverse reactivity make it a valuable subject for continued study and potential use in various fields. Its distinctiveness from similar compounds further emphasizes its importance in the realm of organic chemistry.
Eigenschaften
IUPAC Name |
7-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O/c1-13-10-19(26-18(23-13)9-14(2)24-26)25-7-5-17(6-8-25)11-27-20-15(3)16(4)21-12-22-20/h9-10,12,17H,5-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLZBEGRQWAELQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCC(CC3)COC4=NC=NC(=C4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B2468401.png)
![3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-methylpyridin-2-yl)urea](/img/structure/B2468403.png)

![ethyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B2468407.png)

![4-{5-[(4-Chloro-3-nitrophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2468409.png)

![3-methyl-N-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B2468413.png)
amino]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2468415.png)

![2-(4-methoxyphenyl)-N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide](/img/structure/B2468420.png)

![6-(2-(azepan-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2468422.png)
